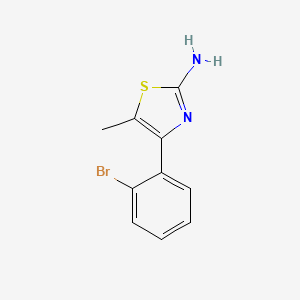
4-(2-Bromphenyl)-5-methylthiazol-2-ylamin
Übersicht
Beschreibung
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-(2-Bromphenyl)-5-methylthiazol-2-ylamin: und seine Derivate wurden auf ihr Potenzial als antibakterielle Wirkstoffe untersucht. Untersuchungen zeigen, dass bestimmte Derivate eine vielversprechende Aktivität gegen pathogene Bakterien und Pilze aufweisen, die mit Standardmedikamenten wie Norfloxacin und Fluconazol vergleichbar ist . Dies deutet auf ihre Verwendung bei der Entwicklung neuer antimikrobieller Therapien hin, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Antitumor-Eigenschaften
Die Verbindung hat eine Antitumoraktivität gezeigt, insbesondere gegen Östrogenrezeptor-positive humane Brustadenokarzinom-Zellinien (MCF7). Einige Derivate erwiesen sich als hochwirksam, was auf ihr Potenzial als Chemotherapeutika hindeutet . Die Fähigkeit, Krebszellen selektiv anzugreifen und gleichzeitig Nebenwirkungen zu minimieren, ist ein wesentlicher Vorteil in der Krebsbehandlung.
Molekular-Docking-Studien
Molekular-Docking-Studien von Derivaten von This compound haben gute Bindungsergebnisse innerhalb der Bindungstaschen ausgewählter Proteindatenbanken gezeigt. Dies deutet auf ein starkes Potenzial dieser Verbindungen hin, als Leitstrukturen im Wirkstoffdesign zu fungieren . Solche Studien sind entscheidend, um die Wechselwirkung zwischen Medikamenten und ihren Zielstrukturen auf molekularer Ebene zu verstehen.
ADME-Profilanalyse
Die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) -Eigenschaften dieser Derivate wurden bewertet und zeigen vielversprechende Profile. Dies ist essentiell, um das Verhalten der Verbindung im menschlichen Körper und ihre Eignung als Medikament vorherzusagen . Ein günstiges ADME-Profil ist ein Hinweis auf das Potenzial für die Weiterentwicklung zu einem therapeutischen Wirkstoff.
Überwindung von Arzneimittelresistenz
Die Derivate von This compound werden untersucht, um die antibakterielle und antitumorale Arzneimittelresistenz zu überwinden. Ihre neuartigen Wirkmechanismen könnten alternative Therapieansätze gegen resistente Krankheitserreger und Krebszellen bieten . Dies ist besonders wichtig, da die Resistenz gegen bestehende Medikamente eine große Herausforderung bleibt.
Pharmakologische Aktivitäten
Die pharmakologischen Aktivitäten der Derivate der Verbindung, einschließlich ihrer antimikrobiellen und antiproliferativen Wirkungen, werden untersucht. Diese Aktivitäten sind entscheidend für die Entwicklung neuer Medikamente mit breiterer Bioaktivität . Das Verständnis dieser Aktivitäten kann zur Entdeckung neuer therapeutischer Anwendungen führen.
Heterocyclische Verbindungsforschung
Als heterocyclische Verbindung, die Schwefel und Stickstoff enthält, ist This compound Teil einer Klasse von Verbindungen, die für verschiedene medizinische Eigenschaften bekannt sind. Die Erforschung dieser Verbindungen kann zur Entwicklung von Medikamenten mit entzündungshemmenden, antibakteriellen, antimykotischen, antituberkulösen und Antitumoraktivitäten führen . Diese breite Palette potenzieller Anwendungen macht sie zu einem wertvollen Forschungsgegenstand in der medizinischen Chemie.
Synthetische Chemie
Die Synthese von Derivaten von This compound beinhaltet komplexe chemische Reaktionen und liefert Einblicke in die Techniken der synthetischen Chemie. Die physikalisch-chemischen und spektralen Eigenschaften dieser Verbindungen werden durch diesen Prozess bestätigt, der für die Entwicklung neuer chemischer Einheiten von grundlegender Bedeutung ist .
Wirkmechanismus
Target of Action
Compounds like “4-(2-Bromophenyl)-5-methylthiazol-2-ylamine” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical processes .
Mode of Action
The compound might interact with its target by binding to it, which can either activate or inhibit the target’s function. This interaction can lead to changes in the biochemical processes that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the target could alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted from the body all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical processes it affects. These effects could range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial resistance, making it a potential candidate for antimicrobial therapy . The compound’s interaction with proteins such as estrogen receptors has also been studied, indicating its potential use in anticancer treatments . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and proliferation . Additionally, it has been observed to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods . Its degradation products can have varying effects on cellular function. Long-term exposure to the compound has been associated with changes in cellular morphology and function, indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with cytosolic enzymes and signaling proteins .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQGFXMDMDFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)
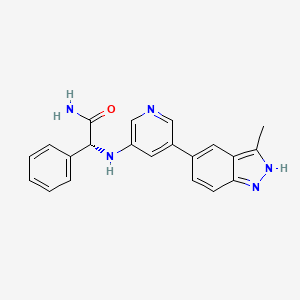
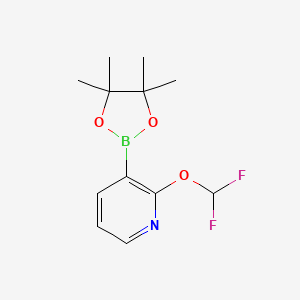
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

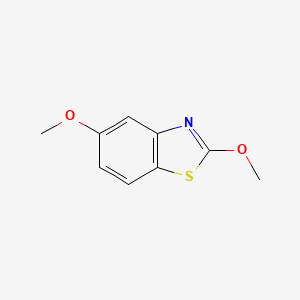
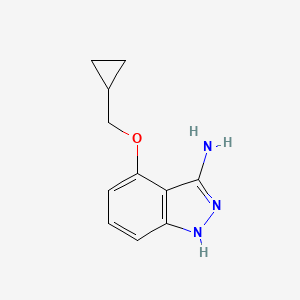
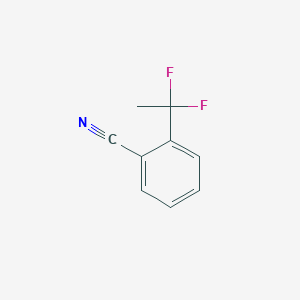

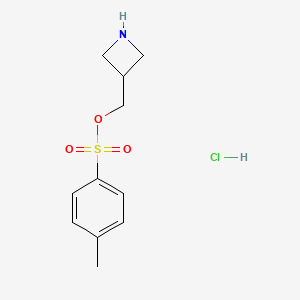
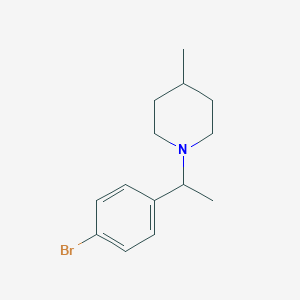
![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
